molecular formula C20H24FNO B14279340 (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine CAS No. 120103-14-2

(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine

Cat. No.: B14279340
CAS No.: 120103-14-2
M. Wt: 313.4 g/mol
InChI Key: MNIGJGZCKHQKGY-UHFFFAOYSA-N
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Description

(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a fluorophenyl group and a heptyloxyphenyl group connected through a methanimine linkage. The compound’s structure imparts unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine typically involves the condensation reaction between 4-fluoroaniline and 4-(heptyloxy)benzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically purified through recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-Fluorophenyl)-1-[4-(methoxy)phenyl]methanimine
  • (E)-N-(4-Fluorophenyl)-1-[4-(ethoxy)phenyl]methanimine
  • (E)-N-(4-Fluorophenyl)-1-[4-(butoxy)phenyl]methanimine

Uniqueness

(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine is unique due to the presence of the heptyloxy group, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This uniqueness can be leveraged in designing compounds with specific pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

120103-14-2

Molecular Formula

C20H24FNO

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(4-heptoxyphenyl)methanimine

InChI

InChI=1S/C20H24FNO/c1-2-3-4-5-6-15-23-20-13-7-17(8-14-20)16-22-19-11-9-18(21)10-12-19/h7-14,16H,2-6,15H2,1H3

InChI Key

MNIGJGZCKHQKGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F

Origin of Product

United States

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